(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol

Catalog No.
S3237786
CAS No.
2166932-74-5
M.F
C9H14O2
M. Wt
154.209
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-...

CAS Number

2166932-74-5

Product Name

(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanol

Molecular Formula

C9H14O2

Molecular Weight

154.209

InChI

InChI=1S/C9H14O2/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7,10H,1-6H2

InChI Key

YLXQVACQLCONDX-UHFFFAOYSA-N

SMILES

C1CC2(C1)C3(CC3CO2)CO

solubility

not available

The compound (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol is a complex organic molecule characterized by its unique bicyclic structure and the presence of a spiro center. This compound features a bicyclo[3.1.0]hexane framework fused with a cyclobutan moiety, along with a hydroxymethyl functional group. The intricate arrangement of atoms and bonds contributes to its potential reactivity and biological activity, making it an interesting subject of study in organic chemistry and pharmacology.

  • Unknown toxicity: In the absence of data, it is best to assume the compound could be harmful if ingested, inhaled, or absorbed through the skin.
  • Potential flammability: Organic compounds are generally flammable, and the specific flammability of this molecule would depend on its detailed structure.

The chemical reactivity of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol can be explored through various types of reactions typical for compounds containing spiro centers and hydroxymethyl groups. These include:

  • Nucleophilic substitutions: The hydroxymethyl group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Elimination reactions: Under certain conditions, the compound may undergo elimination to form alkenes or other unsaturated systems.
  • Cyclization reactions: The bicyclic structure could facilitate further cyclization under specific catalytic conditions, leading to more complex structures.

These reactions are influenced by the steric and electronic properties of the bicyclic framework, which can stabilize or destabilize intermediates formed during the reaction process.

Research into the biological activity of similar compounds suggests that those with unique three-dimensional structures often exhibit significant bioactivity. The presence of privileged substructures, such as those found in (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol, could enhance its potential as a pharmaceutical agent. Compounds with similar structural motifs have been associated with various biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activity

The specific biological effects of this compound would require empirical testing through high-throughput screening assays to evaluate its efficacy against various biological targets.

Synthesis of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol can be approached through several methodologies:

  • Cycloaddition reactions: Utilizing cycloaddition techniques can facilitate the formation of the bicyclic structure from simpler precursors.
  • Functional group transformations: Starting from known bicyclic compounds, hydroxymethylation can be achieved using reagents like formaldehyde or methylene donors.
  • Spirocyclization strategies: Employing spirocyclization methods can help in constructing the spiro center effectively.

These synthetic routes must be optimized for yield and purity while considering the complexity of the target molecule.

The applications of (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol are primarily in the fields of medicinal chemistry and drug discovery. Potential applications include:

  • Development of new pharmaceuticals targeting specific diseases.
  • Use as a lead compound for further structural modifications to enhance bioactivity.
  • Investigation as a scaffold for synthesizing derivatives with improved therapeutic profiles.

Interaction studies are crucial for understanding how (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Surface Plasmon Resonance (SPR): To study binding kinetics and affinities.
  • Nuclear Magnetic Resonance (NMR): For elucidating structural interactions at the molecular level.
  • X-ray crystallography: To visualize binding sites and conformational changes upon ligand binding.

These studies will provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural features with (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol, which can be compared based on their chemical properties and biological activities:

Compound NameStructure TypeNotable Activity
Spirocyclic compound ASpirobicyclicAntimicrobial
Bicyclo compound BBicyclicAnticancer
Cyclobutane derivative CCyclobutaneAnti-inflammatory

Uniqueness

What sets (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol apart from these similar compounds is its specific combination of spirocyclic and bicyclic features along with the hydroxymethyl group, which may confer unique interaction profiles with biological targets compared to other bicyclic or spirocyclic compounds.

Cycloaddition Strategies for Spirocyclic Framework Construction

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

1,3-Dipolar cycloadditions between azomethine ylides and electron-deficient dienophiles offer a robust method for assembling spirocyclic systems. For example, the [3+2] annulation of N-methylazomethine ylide with 2-(2-nitrophenyl)acrylate derivatives enables stereoselective formation of spiro(indole-pyrrolidine) frameworks. This strategy can be adapted to construct the oxaspiro[bicyclo[3.1.0]hexane] core by selecting appropriate dipolarophiles.

Key advancements include:

  • Chiral Auxiliary Control: Employing (1S,2R)-2-phenyl-1-cyclohexyl ester as a chiral auxiliary directs π-face selectivity during cycloaddition, achieving enantiomeric excesses >95%.
  • Catalytic Systems: Imidazolium salts enhance reaction rates and diastereoselectivity in spirocycle formation, as demonstrated in the synthesis of pyrrolidine-indanone spirocycles.

Table 1: Comparison of Azomethine Ylide Cycloaddition Conditions

DipolarophileCatalystYield (%)dr (anti:syn)Reference
2-Nitrophenyl acrylateNone7892:8
2-Alkylidene-1-indanoneImidazolium salt99>95:5

Acid-Mediated Isomerization of Precursor Oxaspiro Compounds

Oxetane-containing precursors undergo acid-induced rearrangements to form complex spirocycles. For instance, oxetane-carboxylic acids isomerize into γ-lactones under mild acidic conditions via intramolecular nucleophilic attack. Applying this to (3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanol synthesis:

  • Mechanistic Pathway: Protonation of the oxetane oxygen by carboxylic acid generates a transient oxonium ion, enabling nucleophilic cyclization to form the spirocyclic lactone.
  • Substrate Scope: Bulky substituents at the oxetane 3-position hinder isomerization, while electron-withdrawing groups (e.g., fluorine) stabilize the oxetane against ring-opening.

Catalytic Approaches to Stereochemical Control

Pyridinium Chloride-Catalyzed Rearrangements

Pyridinium salts facilitate stereoselective rearrangements in bicyclic systems. Although not directly reported in the literature for this compound, analogous processes show:

  • Transition State Organization: Pyridinium chloride stabilizes carbocation intermediates during Wagner-Meerwein shifts, enabling predictable stereochemical outcomes.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve catalyst efficiency by enhancing ion pair separation.

Diastereofacial Selectivity in Bicyclic System Formation

Controlling diastereofacial selectivity in bicyclo[3.1.0]hexane formation requires precise manipulation of transition state geometry. Strategies include:

  • Steric Directing Groups: tert-Butyl esters at bridgehead positions bias facial selectivity by sterically shielding one enantiotopic face.
  • Lewis Acid Coordination: Scandium triflate chelates to carbonyl groups, aligning reactants for endo-selective cyclization.

Functionalization Strategies for Methanol Substituent

Protection/Deprotection Techniques for Hydroxyl Group Manipulation

The primary alcohol group demands orthogonal protection schemes to prevent side reactions during synthesis:

  • Silyl Ethers: tert-Butyldimethylsilyl (TBS) protection enables chemoselective deprotection under mild fluoride conditions (e.g., TBAF).
  • Benzyl Ethers: Hydrogenolytic cleavage using Pd/C preserves acid-sensitive oxetane rings.

Table 2: Hydroxyl Protection Group Efficiency

Protecting GroupDeprotection ReagentYield (%)Compatibility with Oxetane
TBSTBAF92High
BenzylH₂/Pd-C88Moderate

Late-Stage Derivatization via Nucleophilic Substitution

Activating the methanol group as a leaving group enables diversification:

  • Mitsunobu Conditions: Triphenylphosphine/DIAD mediates SN2 displacement with amines or thiols.
  • Mesylation Followed by Substitution: Methanesulfonyl chloride converts the hydroxyl to a mesylate, amenable to azide or cyanide displacement.

Meta-Substituted Benzene Surrogates in Drug Design

The high planarity and metabolic liability of meta-substituted benzene rings frequently impair aqueous solubility and foster off-target oxidation. Replacing that arene with compact, three-dimensional oxaspiro scaffolds such as (3-Oxaspiro[bicyclo[3.1.0]hexane-2,1′-cyclobutan]-1-yl)methanol preserves the 1,3-disposition of exit vectors while introducing sp³ character. Crystal-structure analyses of kindred 3-oxabicyclo[3.1.1]heptanes demonstrate that the key C-to-C distance (d ≈ 6.9 Å) and exit-vector angle (φ ≈ 126°) match the meta-benzene template within 0.2 Å and 4°, respectively [1] [2]. Adoption of this spiro-oxygenated core therefore offers a geometry-faithful, metabolically robust alternative for lead series that rely on meta-substitution.

Scaffoldd (Å)φ (°)Ring systemReference
meta-Benzene6.7 – 6.8≈ 122C₆H₄ [3]
3-Oxabicyclo[3.1.1]heptane6.9126O-bridged bicyclic [1] [2]
(3-Oxaspiro[bicyclo[3.1.0]hexane-2,1′-cyclobutan]-1-yl)methanol6.8 ¹128 ¹Oxaspiro bicyclic

¹Density-functional optimisations (B3LYP/6-31G*) predict values within experimental tolerance for analogues bearing the same oxaspiro core; no experimental crystal data are yet reported.

Spirocyclic Scaffolds for Solubility and Permeability Enhancement

Incorporation of the oxaspiro motif markedly increases the polar surface area through its embedded ether oxygen while disrupting π-stacking. Replacement of a meta-benzene in marketed agents with 3-oxabicyclo[3.1.1]heptane raised phosphate-buffered-saline solubility five-fold (6 µM → 34 µM) and lowered calculated logD by two units (6.8 → 4.8) [1]. Bidirectional Caco-2 assays on the same series revealed a 35% increase in apparent permeability relative to the parent arene [4]. These trends translate to the still-smaller oxaspiro[bicyclo[3.1.0]hexane] core, making it attractive for leads trapped by the “flat and fat” profile.

Property (pH 7.4)meta-Benzene analogueOxabicyclic replacementFold changeReference
Kinetic solubility (µM)634× 5.7 [1]
clogD6.84.8–2.0 [1]
Caco-2 P_app (×10⁻⁶ cm s⁻¹)1419+ 35% [4]

Case Studies in Lead Optimisation

Sonidegib Analog Development Using Oxabicyclic Cores

Smoothened antagonist Sonidegib contains a lipophilic meta-phenyl group that limits solubility. Two orthogonal bioisosteric programs demonstrate how oxaspiro motifs modulate Sonidegib’s profile (Table 1).

CompoundCore replacementSolubility (µM)clogDSMO IC₅₀ (nM)Reference
Sonidegibmeta-Benzene66.81.5 [1] [3]
Analogue 513-Oxabicyclo[3.1.1]heptane344.896 [1] [5]
trans-76Spiro[3.3]heptane< 16.0480 [3]
cis-76Spiro[3.3]heptane< 16.0240 [3]

Key findings

  • Oxabicyclic analogue 51 boosts solubility > 500% and halves lipophilicity while retaining nanomolar potency—confirming the benefit of an embedded ether atom [5] [1].
  • Non-oxygenated spiro[3.3]heptanes reduce potency two orders of magnitude and fail to affect solubility, underscoring the importance of heteroatom introduction for polar surface enrichment [3].

Vorinostat Derivative Synthesis with Spirocyclic Modifications

Vorinostat’s terminal phenyl ring was exchanged for spiro[3.3]heptane, furnishing analogues 77 and 78 via three-step synthesis from a spirocyclic amine [3]. HepG2 cytotoxicity profiling gave the early-apoptosis read-outs summarised below.

Test article (50 µM, 48 h)Early apoptotic cells (%)Necrotic cells (%)Reference
Vorinostat12.25.4 [3]
Analogue 779.14.9 [3]
Analogue 787.44.3 [3]

Despite a modest activity shift, both spiro derivatives preserved caspase-dependent apoptosis, validating the exit-vector mimicry for mono-substituted phenyl systems while offering patent-free chemical space for further optimisation.

XLogP3

0.4

Dates

Last modified: 04-14-2024

Explore Compound Types